![molecular formula C12H18N2O5 B1376944 2-(Tert-butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid CAS No. 1357351-94-0](/img/structure/B1376944.png)
2-(Tert-butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid
Description
2-(Tert-butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid (CAS: 1357351-94-0) is a spirocyclic compound featuring a bicyclic system with a diazaspiro[3.4]octane core. This compound is widely utilized in medicinal chemistry as a building block for synthesizing bioactive molecules, particularly in the development of protease inhibitors and antibiotics due to its constrained spirocyclic geometry .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5/c1-11(2,3)19-10(18)14-5-12(6-14)4-7(15)13-8(12)9(16)17/h8H,4-6H2,1-3H3,(H,13,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GACUCUWAYVAYIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(=O)NC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357351-94-0 | |
Record name | 2-[(tert-butoxy)carbonyl]-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tert-butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of a suitable precursor, such as a dipeptide or a cyclic amide, under acidic or basic conditions. The Boc group is often introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The use of continuous flow chemistry can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and hydrolysis. The presence of the Boc group allows for selective reactions at specific sites within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or sulfonates.
Hydrolysis: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed: The reactions of this compound can yield a variety of products, including amides, esters, alcohols, and carboxylic acids, depending on the specific conditions and reagents used.
Scientific Research Applications
Applications in Organic Synthesis
1. Protective Group Chemistry
- The Boc group is widely used in organic synthesis as a protecting group for amines and carboxylic acids. This allows for selective reactions without affecting the carboxylic acid functionality, making it a versatile intermediate in multi-step syntheses.
2. Precursor for Bioactive Compounds
- The diazaspiro[3.4]octane framework is present in various bioactive molecules, suggesting that this compound may serve as a precursor for the development of new pharmaceuticals. Its structural features may contribute to specific biological activities, warranting further investigation into its medicinal properties .
Medicinal Chemistry Potential
The unique structural characteristics of 2-(tert-butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid suggest potential applications in medicinal chemistry:
1. Antimicrobial Activity
- Compounds with similar spirocyclic structures have been investigated for their antimicrobial properties. The interaction studies involving this compound could reveal its mechanism of action and therapeutic potential against various pathogens.
2. Anticancer Research
- Preliminary studies indicate that spirocyclic compounds may exhibit anticancer activity. Research focusing on the biological activity of this compound could lead to the discovery of new anticancer agents.
Mechanism of Action
The mechanism by which 2-(Tert-butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
The structural and functional uniqueness of 2-(tert-butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid is best understood through comparison with related spirocyclic and Boc-protected analogs. Key compounds and their distinguishing features are outlined below:
Structural and Functional Group Variations
Ethyl 7-Oxo-2,6-diazaspiro[3.4]octane-5-carboxylate (CAS: 2287260-07-3)
- Key Difference : Replaces the carboxylic acid at the 5-position with an ethyl ester.
- Implications : Increased lipophilicity compared to the carboxylic acid form, making it more suitable for cell permeability studies. However, the ester requires hydrolysis to activate the carboxylic acid in prodrug strategies .
2-Boc-2,6-diazaspiro[3.4]octane (CAS: Not specified; Stock ID: AS18208) Key Difference: Lacks the 7-oxo and 5-carboxylic acid groups. Implications: Simpler structure with reduced polarity, often used as an intermediate in peptidomimetic synthesis. Its lower molecular weight (MW: ~254.3 g/mol) enhances synthetic flexibility .
2-Boc-7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane Key Difference: Substitutes the 6-aza group with an oxa (oxygen) group and introduces an aminomethyl side chain. The aminomethyl group enables conjugation with imaging probes or targeting ligands .
Physicochemical and Commercial Properties
A comparative analysis of physicochemical and commercial parameters is summarized in Table 1:
Table 1: Comparative Data for Spirocyclic Analogs
*Price from CymitQuimica (2025) ; †Discontinued per CymitQuimica’s 2025 catalog .
Market Availability and Pricing
The target compound is priced significantly higher (€1,802.29/g) than its analogs, reflecting its specialized applications and synthetic complexity. In contrast, 2-Boc-2,6-diazaspiro[3.4]octane is more affordable ($110/250 mg) due to its broader use as a generic intermediate .
Biological Activity
2-(Tert-butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid, also known as Boc-DAS , is a compound with significant potential in medicinal chemistry. Its unique spirocyclic structure and the presence of functional groups make it a valuable candidate for various biological applications. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H18N2O5
- Molecular Weight : 270.29 g/mol
- CAS Number : 1357351-94-0
- Purity : 97%
Structural Representation
The compound features a spirocyclic structure that is characteristic of many biologically active molecules. The tert-butoxycarbonyl (Boc) group serves as a protective group that can be selectively removed to reveal reactive functionalities for further chemical modifications.
The biological activity of Boc-DAS is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The spirocyclic nature of the compound allows for specific binding interactions that can modulate biological functions.
Case Studies and Research Findings
- Antiparasitic Activity :
- Antitumor Activity :
- Enzyme Inhibition :
Data Table: Biological Activity Summary
Synthesis and Derivatives
Boc-DAS can be synthesized through various methods involving the coupling of diazaspiro compounds with tert-butoxycarbonyl protecting groups. The synthetic routes often explore modifications that enhance solubility and biological activity.
Synthetic Route Example
- Starting Material : Diazaspiro compound.
- Reagents : Tert-butoxycarbonyl anhydride.
- Conditions : Mild acidic conditions to facilitate deprotection.
- Yield : Typically high purity (>97%) achieved through recrystallization or chromatography.
Q & A
Q. What synthetic methodologies are reported for synthesizing 2-(tert-butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid?
A multigram-scale synthesis involves sequential protection/deprotection and cyclization steps. Key steps include:
- Trifluoroacetic acid (TFA)-mediated deprotection : Ethyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate is treated with TFA in dichloromethane to yield a trifluoroacetate intermediate (82% yield) .
- Solvent optimization : THF/water mixtures and NaHCO₃ are used for carboxylate activation, followed by MTBE precipitation for purification .
- Spirocyclic core formation : Intramolecular cyclization under controlled pH and temperature ensures structural integrity .
Table 1. Synthetic Conditions for Key Intermediate (Adapted from )
Step | Reagents/Conditions | Yield | Key Purpose |
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Deprotection | TFA in CH₂Cl₂, RT, overnight | 82% | Boc-group removal |
Activation | THF/H₂O, NaHCO₃ | - | Carboxylate solubilization |
Purification | MTBE precipitation | 82% | Isolation of trifluoroacetate salt |
Q. What safety protocols are recommended for handling this compound?
Safety data for structurally similar spirocyclic compounds highlight:
- Inhalation risks : Use fume hoods; if exposed, move to fresh air and seek medical attention .
- Skin/eye contact : Rinse thoroughly with water for ≥15 minutes; consult a physician .
- Conflicting hazard data : Some analogs (e.g., 1-(tert-butoxycarbonyl)-tetrahydroquinoline derivatives) report "no known hazards," emphasizing the need for lab-specific risk assessments .
Advanced Research Questions
Q. How can diastereomeric purity be enhanced during spirocyclic intermediate synthesis?
- Stereochemical control : Use chiral auxiliaries or asymmetric catalysis during cyclization. employs MTBE for selective crystallization, which may enhance enantiomeric resolution .
- Analytical validation : Pair HPLC (C18 columns, acetonitrile/water gradients) with chiral stationary phases to monitor purity. Polar surface area (PSA: 58.64 Ų) and logP (1.01) from inform method development .
Q. What strategies resolve contradictions in spectroscopic data for Boc-protected spirocycles?
- Cross-validation : Combine ¹H/¹³C NMR, HRMS (exact mass: 226.132 g/mol ), and IR to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for Boc and carboxylate).
- Dynamic NMR : Detect conformational flexibility in the spirocyclic core, which may explain split signals in room-temperature spectra .
Q. How do solvent choices impact scalability in deprotection steps?
- TFA in CH₂Cl₂ : Efficient for lab-scale deprotection but poses scalability challenges due to TFA’s corrosivity. Alternatives like HCl/dioxane may be explored .
- MTBE vs. ethers : MTBE’s lower polarity improves precipitate yield (82% in ) compared to diethyl ether .
Data Contradiction Analysis
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.